[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride
Description
[(2R)-Morpholin-2-yl]methanesulfonamide hydrochloride is a chiral small molecule featuring a morpholine ring with an (R)-configured stereocenter at the 2-position, substituted with a methanesulfonamide group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
The morpholine scaffold is prevalent in drug discovery due to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The sulfonamide group introduces hydrogen-bonding capabilities, which can enhance target binding affinity. Potential applications include enzyme inhibition (e.g., proteases, kinases) or anti-inflammatory agents, as sulfonamide derivatives are often explored in macrophage-mediated immune responses .
Properties
Molecular Formula |
C5H13ClN2O3S |
|---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
InChI Key |
HLFWTZSGSHEHEO-NUBCRITNSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CS(=O)(=O)N.Cl |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
N-Methyl-1-(morpholin-2-yl)methanesulfonamide Hydrochloride (CAS 2044773-33-1)
- Structure : Differs by a methyl group on the sulfonamide nitrogen.
- Molecular Formula : C₆H₁₅ClN₂O₃S vs. C₆H₁₃ClN₂O₃S (target compound).
- Key Properties: Higher molecular weight (230.71 g/mol) due to the methyl substitution.
- Applications : Likely used in medicinal chemistry as a building block for kinase inhibitors or GPCR modulators.
(4-Methylmorpholin-2-yl)methanesulfonyl Chloride Hydrochloride (CAS 1955541-66-8)
- Structure : Features a sulfonyl chloride group instead of sulfonamide and a 4-methyl morpholine ring.
- Molecular Formula: C₆H₁₃Cl₂NO₃S.
- Key Properties :
- Reactive intermediate for synthesizing sulfonamides.
- Higher reactivity due to the sulfonyl chloride group, making it unsuitable for direct therapeutic use.
- Applications : Precursor in API synthesis, e.g., coupling with amines to form sulfonamide derivatives .
(R)-Morpholin-2-ylmethanol Hydrochloride (CAS 1436436-17-7)
- Structure : Replaces methanesulfonamide with a hydroxymethyl group.
- Molecular Formula: C₅H₁₂ClNO₂.
- Key Properties :
- Reduced hydrogen-bonding capacity compared to sulfonamide.
- Higher polarity due to the hydroxyl group, improving aqueous solubility.
- Applications : Intermediate for chiral ligands or prodrugs requiring hydroxyl functionality.
Functional Group and Stereochemical Analysis
Sulfonamide vs. Sulfonyl Chloride
- Sulfonamide : Present in the target compound, it is stable and biologically active, enabling direct use in drug formulations.
- Sulfonyl Chloride : A reactive intermediate (e.g., CAS 1955541-66-8) used to synthesize sulfonamides. Its instability in aqueous environments limits therapeutic applications .
Stereochemical Considerations
The (R)-configuration at the morpholine 2-position in the target compound may confer enantioselective binding to chiral targets (e.g., enzymes or receptors), enhancing potency compared to racemic mixtures or (S)-isomers. For example, (2R)-2-(methoxymethyl)morpholine (CAS 157791-21-4) shows distinct pharmacological profiles due to stereochemistry .
Pharmaceutical Potential
Sulfonamide derivatives like JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide) are tested in macrophage models for anti-inflammatory activity, suggesting that the target compound may similarly modulate immune responses .
Agrochemical Relevance
Structural variations in the heterocyclic ring (e.g., morpholine vs. triazine) dictate target specificity .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| [(2R)-Morpholin-2-yl]methanesulfonamide HCl | Not provided | C₆H₁₃ClN₂O₃S | ~228.7 (estimated) | Sulfonamide, Morpholine |
| N-Methyl-1-(morpholin-2-yl)methanesulfonamide HCl | 2044773-33-1 | C₆H₁₅ClN₂O₃S | 230.71 | N-Methyl sulfonamide |
| (4-Methylmorpholin-2-yl)methanesulfonyl chloride HCl | 1955541-66-8 | C₆H₁₃Cl₂NO₃S | 250.15 | Sulfonyl chloride |
| (R)-Morpholin-2-ylmethanol HCl | 1436436-17-7 | C₅H₁₂ClNO₂ | 153.61 | Hydroxymethyl |
Biological Activity
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 216.7 g/mol
- CAS Number : 2703749-29-3
The compound features a morpholine ring, which contributes to its unique reactivity and interaction with biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor modulation.
Mechanism of Action
this compound primarily acts by inhibiting specific enzymes through structural mimicry of natural substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Effects
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, similar to established sulfonamides like sulfamethoxazole.
Anti-inflammatory Properties
Studies have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine production in response to stimuli. For instance, in animal models, administration of the compound led to decreased levels of pro-inflammatory cytokines such as IL-6 following immune stimulation .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For example, a study assessing its effect on oxidoreductase activity showed significant inhibition compared to controls .
In Vivo Studies
In vivo research using murine models has provided insights into the compound's pharmacokinetics and therapeutic potential. For example, experiments involving oral dosing showed that different concentrations of the compound influenced immune responses significantly, indicating a dose-dependent effect on inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial | Effective against Gram-positive bacteria |
| Sulfamethoxazole | Sulfonamide antibiotic | Antimicrobial | Broad-spectrum activity against bacteria |
| This compound | Morpholine sulfonamide | Antimicrobial, Anti-inflammatory | Modulates enzyme activity; reduces IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
